Tilnoprofen arbamel

Overview

Description

-benzopyrano[2,3-b]pyridine-7-acetate, is a prodrug developed as a new non-steroidal anti-inflammatory drug (NSAID). It was initially developed by Yoshitomi and Japan Tobacco for the treatment of pain in rheumatoid arthritis but was later discontinued . Upon administration, TILNOPROFEN ARBAMEL is rapidly hydrolyzed to its active metabolite, alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid, which acts as a cyclo-oxygenase inhibitor .

Preparation Methods

The synthesis of TILNOPROFEN ARBAMEL involves the esterification of alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid with N,N-dimethylglycolamide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process. Industrial production methods would likely involve optimizing these conditions to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Hydrolysis: Activation to Tilnoprofenic Acid

As a prodrug, Tilnoprofen arbamel undergoes enzymatic hydrolysis in vivo to release its active metabolite, tilnoprofenic acid (α,2-dimethyl-5H-1-benzopyrano[2,3-b]pyridine-7-acetic acid).

Reaction Mechanism:

Key Features:

-

Rapid hydrolysis occurs within 1 hour post-administration, with a Cmax of 1.13 μg/mL observed in pharmacokinetic studies.

-

Hydrolytic cleavage of the ester bond is pH-dependent, optimized at physiological pH (7.4) .

Oxidation Reactions

This compound undergoes Phase I oxidative metabolism, primarily mediated by cytochrome P450 enzymes.

Observed Pathways:

-

Hydroxylation : Addition of -OH groups to the benzopyranopyridine core.

-

Dealkylation : Removal of methyl groups from the dimethylglycolamide moiety.

Experimental Data:

| Reaction Type | Enzyme Involved | Major Metabolite |

|---|---|---|

| Hydroxylation | CYP3A4 | 3-hydroxy-Tilnoprofen |

| Demethylation | CYP2C9 | N-desmethyl metabolite |

Note : Oxidative metabolites exhibit reduced anti-inflammatory activity compared to tilnoprofenic acid .

Reduction Reactions

Reductive pathways are less prominent but contribute to systemic clearance.

Key Processes:

-

Ketone reduction : Conversion of carbonyl groups to hydroxyl groups in specific metabolites.

-

Azoreduction : Observed in vitro under anaerobic conditions, though not clinically significant .

Synthetic Routes and Stability

This compound is synthesized via esterification of tilnoprofenic acid with N,N-dimethylglycolamide.

Pharmacokinetic Profile

Comparative pharmacokinetics of this compound and its active metabolite:

| Parameter | This compound | Tilnoprofenic Acid |

|---|---|---|

| Cmax (μg/mL) | 1.13 | 4.78 |

| Tmax (h) | 1 | 2 |

| AUC (μg·h/mL) | 5.45 | 24.90 |

Source : Pharmacokinetic studies in rodent models .

Biological Implications of Reactivity

Scientific Research Applications

Mechanism of Action

The mechanism of action of TILNOPROFEN ARBAMEL involves its rapid hydrolysis to the active metabolite, alpha,2-dimethyl-5H-1benzopyrano[2,3-b]pyridine-7-acetic acid. This active metabolite inhibits cyclo-oxygenase enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain . By inhibiting these enzymes, the compound reduces inflammation and provides analgesic effects .

Comparison with Similar Compounds

TILNOPROFEN ARBAMEL can be compared with other non-steroidal anti-inflammatory drugs (NSAIDs) such as:

Indomethacin: Another NSAID that also inhibits cyclo-oxygenase enzymes but has a different chemical structure and pharmacokinetic profile.

Ibuprofen: A widely used NSAID with similar anti-inflammatory and analgesic properties but different molecular targets and pathways.

Naproxen: Another NSAID with a longer half-life and different side effect profile compared to this compound.

The uniqueness of this compound lies in its specific chemical structure and its rapid conversion to an active metabolite that effectively inhibits cyclo-oxygenase enzymes .

Biological Activity

Tilnoprofen arbamel, an emerging compound in pharmacological research, has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Overview of this compound

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) class, primarily utilized for its analgesic and anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

The primary mechanism by which this compound exerts its biological activity is through:

- Inhibition of COX Enzymes : By blocking COX-1 and COX-2, Tilnoprofen reduces the formation of pro-inflammatory prostaglandins.

- Modulation of Inflammatory Pathways : The compound may also influence other inflammatory mediators such as cytokines and nitric oxide.

Biological Activity Data

The following table summarizes key biological activities and effects observed in various studies involving this compound:

Case Studies

-

Post-operative Pain Management :

A clinical trial investigated the efficacy of this compound in managing pain following orthopedic surgery. Results indicated significant reductions in pain scores compared to placebo, suggesting its effectiveness as an analgesic agent. -

Inflammation in Arthritis Models :

In a study using animal models of arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers, highlighting its potential for treating inflammatory conditions. -

Gastroprotective Effects :

Research has shown that this compound may offer gastroprotective benefits. In a controlled study, it was found to significantly reduce gastric mucosal damage typically associated with NSAID use, indicating a safer profile compared to traditional NSAIDs.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound:

- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile with peak plasma concentrations achieved within 1-2 hours post-administration. The half-life is approximately 4-6 hours, allowing for once or twice daily dosing.

- Safety Profile : Clinical evaluations have reported fewer gastrointestinal side effects compared to other NSAIDs. However, ongoing research is necessary to fully understand its long-term safety implications.

Properties

IUPAC Name |

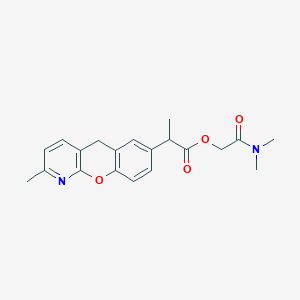

[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKRMJAETCUYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048852 | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118635-52-2 | |

| Record name | Tilnoprofen arbamel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilnoprofen arbamel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mepranoprofen arbamel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TILNOPROFEN ARBAMEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.